molecular formula C8H9ClN4O B13977432 6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B13977432
Molekulargewicht: 212.63 g/mol
InChI-Schlüssel: DUMZNUKZTTUQQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 6th position, an ethoxy group at the 4th position, and a methyl group at the 3rd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic conditions.

    Cyclization: The resulting pyrazole is then subjected to cyclization with a suitable formamide or formic acid derivative to form the pyrazolo[3,4-d]pyrimidine core.

    Functional Group Introduction: The chlorine, ethoxy, and methyl groups are introduced through various substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while ethoxylation and methylation can be performed using ethyl iodide and methyl iodide, respectively, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Formation of amino, thio, or alkoxy derivatives.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Coupling: Formation of biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promising results in inhibiting the growth of cancer cell lines and reducing inflammation in various models.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the ethoxy and methyl groups, making it less versatile in terms of functionalization.

    4-Ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-Methyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks both the chlorine and ethoxy groups, resulting in different chemical and biological properties.

Uniqueness

6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its reactivity and potential biological activities. The presence of the chlorine, ethoxy, and methyl groups allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C8H9ClN4O

Molekulargewicht

212.63 g/mol

IUPAC-Name

6-chloro-4-ethoxy-3-methyl-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9ClN4O/c1-3-14-7-5-4(2)12-13-6(5)10-8(9)11-7/h3H2,1-2H3,(H,10,11,12,13)

InChI-Schlüssel

DUMZNUKZTTUQQA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=NC2=NNC(=C21)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.